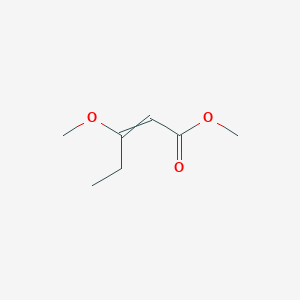







|
REACTION_CXSMILES
|
[C:1]([CH2:5][C:6]([O:8][CH3:9])=[O:7])(=[O:4])[CH2:2][CH3:3].[CH:10](OC)(OC)OC.OS(O)(=O)=O>>[CH3:9][O:8][C:6](=[O:7])[CH:5]=[C:1]([O:4][CH3:10])[CH2:2][CH3:3]
|


|
Name
|
|
|
Quantity
|
104 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)CC(=O)OC
|
|
Name
|
|
|
Quantity
|
95.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(OC)(OC)OC
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|


|
Type
|
CUSTOM
|
|
Details
|
to stir overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
After neutralization with excess anhydrous K2CO3, the solution was filtered
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |